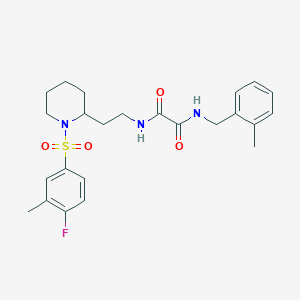

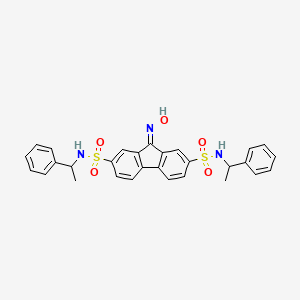

4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key regulator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Applications De Recherche Scientifique

Cardiac Electrophysiological Activity

The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds with structures related to 4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide, have been studied. These compounds show potential as selective class III agents, indicating their application in managing arrhythmias. Notably, the 1H-imidazol-1-yl moiety has been identified as a viable alternative for producing class III electrophysiological activity in this chemical series, highlighting the importance of the imidazole group in medicinal chemistry (Morgan et al., 1990).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position, aiming to develop potential antisecretory and cytoprotective antiulcer agents, illustrates another application. Though not directly related to the exact compound , these studies underscore the relevance of imidazole and sulfonamide moieties in synthesizing compounds with desired biological activities (Starrett et al., 1989).

Synthesis and Crystal Structure

The synthesis and crystal structure analyses of sulfonamide derivatives, including those with related structural features, provide insight into the diverse applications of these moieties in material science and drug development. Such studies offer valuable information on the properties and potential applications of these compounds (Yan et al., 2007).

Organocatalysis

The use of imidazole-based zwitterionic salts, including structures similar to the compound of interest, as efficient organocatalysts for regioselective ring-opening reactions, illustrates the utility of imidazole derivatives in synthetic organic chemistry. This application points towards the compound's potential in facilitating various chemical transformations (Ghosal et al., 2016).

Green Chemistry

Research into Brønsted acidic ionic liquids for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, leveraging the chemical properties of imidazole and sulfonamide groups, exemplifies the compound's relevance in promoting environmentally friendly chemical processes (Davoodnia et al., 2010).

Propriétés

IUPAC Name |

4-tert-butyl-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-17(2,3)14-7-5-13(6-8-14)16(22)18-9-10-20-25(23,24)15-11-21(4)12-19-15/h5-8,11-12,20H,9-10H2,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUALUCQYCJZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CN(C=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclohexylurea](/img/structure/B2443264.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2443265.png)

![3,4-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2443266.png)

![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2443275.png)

![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)

![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)